molecular formula C5H4N2O3S B14243377 1-Hydroxy-5-nitropyridine-2(1H)-thione CAS No. 402726-12-9

1-Hydroxy-5-nitropyridine-2(1H)-thione

Cat. No.: B14243377
CAS No.: 402726-12-9
M. Wt: 172.16 g/mol
InChI Key: FRRDYNMWTFPMSY-UHFFFAOYSA-N
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Description

1-Hydroxy-5-nitropyridine-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-5-nitropyridine-2(1H)-thione typically involves the nitration of pyridine derivatives followed by the introduction of a thione group. Common reagents for nitration include nitric acid and sulfuric acid, while thionation can be achieved using reagents like phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and thionation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-5-nitropyridine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the hydroxyl or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-nitropyridine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and thione groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2(1H)-pyridinethione: Lacks the nitro group, which may result in different reactivity and applications.

    5-Nitro-2(1H)-pyridinethione: Similar structure but without the hydroxyl group, affecting its chemical properties.

Uniqueness

1-Hydroxy-5-nitropyridine-2(1H)-thione is unique due to the presence of both hydroxyl and nitro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups within a heterocyclic framework makes it a versatile compound for various scientific investigations.

Properties

CAS No.

402726-12-9

Molecular Formula

C5H4N2O3S

Molecular Weight

172.16 g/mol

IUPAC Name

1-hydroxy-5-nitropyridine-2-thione

InChI

InChI=1S/C5H4N2O3S/c8-6-3-4(7(9)10)1-2-5(6)11/h1-3,8H

InChI Key

FRRDYNMWTFPMSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)N(C=C1[N+](=O)[O-])O

Origin of Product

United States

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